2-Phenoxyphenylacetic acid
Overview
Description
2-Phenoxyphenylacetic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of phenylacetic acid, where a phenoxy group is attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyphenylacetic acid can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to various purification steps, including crystallization and distillation, to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxyphenylacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenylacetic acid derivatives with additional functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Phenoxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various phenoxy derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyphenylacetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Phenylacetic acid: A simpler analog without the phenoxy group.
2-Phenylpropionic acid: Similar structure but with a propionic acid group.
Phenoxyacetic acid: Contains a phenoxy group attached to an acetic acid moiety.
Uniqueness: 2-Phenoxyphenylacetic acid is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its simpler analogs.
Properties
IUPAC Name |
2-(2-phenoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCQGGNKDBSNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180257 | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-02-4 | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025563024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25563-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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